molecular formula C7H16Cl2N2O2S B596142 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride CAS No. 178312-02-2

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Cat. No. B596142
CAS RN: 178312-02-2
M. Wt: 263.177
InChI Key: AXHOLMAQHXNIGR-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, also known as Azetidine-3-thione, is an organic compound with a wide range of applications in chemical synthesis and scientific research. Azetidine-3-thione is a white solid with a molecular formula of C4H9NO2S.HCl. It is soluble in water and other polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). Azetidine-3-thione has been used in many scientific research applications, such as drug discovery, organic synthesis, and biochemical studies.

Scientific Research Applications

Synthesis and Building Blocks in Medicinal Chemistry Thiomorpholine and its dioxide variant are crucial in medicinal chemistry, serving as foundational elements for creating novel compounds with potential therapeutic effects. The synthesis of novel bicyclic thiomorpholine analogs, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, from cost-effective materials showcases their importance. These bicyclic structures have shown intriguing biological profiles, underscoring their value in developing new medicinal agents (Walker & Rogier, 2013).

Antimicrobial Activity Research into thiomorpholine derivatives has demonstrated their potential in fighting bacterial infections. A study highlighted the synthesis of novel 1,4-disubstituted 1,2,3-triazoles using 4-(prop-2-yn-1-yl)thiomorpholine and its 1,1-dioxide variant, revealing significant antibacterial activity against pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa. These compounds present a promising avenue for developing new antibacterial drugs (Battula et al., 2016).

Antimicrobial and Bioactive Molecule Development Further research into thiomorpholine derivatives has explored their utility in creating bioactive molecules with lower toxicity and enhanced safety. The preparation of thiomorpholine derivatives through nucleophilic substitution reactions has been investigated for their antimicrobial properties, with modifications aimed at increasing microbial intracellular concentration to combat resistance. This research direction indicates the versatility of thiomorpholine derivatives in therapeutic applications (Kardile & Kalyane, 2010).

Catalysis and Synthetic Applications The use of thiomorpholine derivatives extends into catalysis, showcasing their role in facilitating chemical reactions. A particular study discussed the efficient synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives via a one-pot procedure. These compounds were evaluated for their antibacterial activity and free radical scavenging ability, further illustrating the compound's multifaceted applications in both medicinal chemistry and as potential antioxidants (Sreerama et al., 2020).

properties

IUPAC Name

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHOLMAQHXNIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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